An In-depth Technical Guide to the Physical Properties of Methyl 2-Amino-2-Cyclohexylacetate HCl
An In-depth Technical Guide to the Physical Properties of Methyl 2-Amino-2-Cyclohexylacetate HCl
Prepared by: Gemini, Senior Application Scientist
Introduction: Defining the Molecule
Methyl 2-amino-2-cyclohexylacetate hydrochloride is a derivative of cyclohexylglycine, an amino acid analog. As a hydrochloride salt of a methyl ester, its physical properties are critical for its handling, formulation, and application in research and development, particularly in medicinal chemistry and drug discovery. The presence of a chiral center, a bulky cyclohexyl group, an amino group, and an ester moiety imparts a unique combination of characteristics that dictate its behavior in various physical and chemical environments. This guide provides a comprehensive overview of its key physical properties, the established methodologies for their determination, and the scientific rationale behind these experimental choices.
Chemical Identity and Nomenclature
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IUPAC Name: methyl 2-amino-2-cyclohexylacetate;hydrochloride[1]
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Molecular Formula: C₉H₁₈ClNO₂[1]
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Synonyms: Methyl alpha-amino-cyclohexaneacetate HCl, L-2-Cyclohexylglycine methyl ester hydrochloride[1]
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Chirality: The molecule contains a stereocenter at the alpha-carbon. This guide addresses the racemic mixture unless specified. Enantiomer-specific CAS numbers exist, such as 14328-64-4 for the (R)-enantiomer.
Chemical Structure
Caption: 2D structure of Methyl 2-amino-2-cyclohexylacetate HCl.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties is essential for initial assessment and computational modeling in drug development workflows. The data presented below is primarily based on computed values from reputable chemical databases, which serve as a valuable baseline pending experimental verification.
| Property | Value | Source |
| Molecular Weight | 207.70 g/mol | PubChem CID: 22259438[1] |
| Molecular Formula | C₉H₁₈ClNO₂ | PubChem CID: 22259438[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Hydrogen Bond Donors | 3 (from -NH₃⁺) | Computed, PubChem[1] |
| Hydrogen Bond Acceptors | 2 (from C=O, -O-) | Computed, PubChem[1] |
| Rotatable Bonds | 3 | Computed, PubChem[1] |
| Topological Polar Surface Area | 52.3 Ų | Computed, PubChem[1] |
In-Depth Analysis of Physical Properties
Appearance and Physical State
Methyl 2-amino-2-cyclohexylacetate HCl is supplied as a solid at standard temperature and pressure. The specific morphology (e.g., crystalline, amorphous powder) is not consistently reported and can be lot-dependent, influenced by the method of synthesis and purification, particularly the final crystallization or precipitation step. For research purposes, understanding the solid-state form is critical as it directly impacts properties like solubility and dissolution rate.
Melting Point
The melting point is a critical indicator of purity and lattice energy. While no experimentally determined melting point is readily available in public literature for this specific compound, related amino acid hydrochlorides often exhibit high melting points, frequently with decomposition. For instance, 1-amino-2-methylenecyclobutane-1-carboxylic acid hydrochloride decomposes above 200°C.[2]
Experimental Rationale: A sharp, well-defined melting range is indicative of a high-purity crystalline solid. A broad melting range or melting with decomposition suggests the presence of impurities or thermal instability. This parameter is crucial for setting drying temperatures and assessing the stability of the compound during thermal processing.
Solubility Profile
The solubility of a compound is paramount for its utility in both biological assays and formulation development. As a hydrochloride salt, methyl 2-amino-2-cyclohexylacetate HCl is expected to have significantly higher aqueous solubility than its free base form due to the ionizable amino group.
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Expected Aqueous Solubility: The presence of the ammonium cation (-NH₃⁺) and chloride anion (Cl⁻) should confer good solubility in polar protic solvents like water and methanol.
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Expected Organic Solubility: The molecule's cyclohexyl ring and methyl ester group provide lipophilic character.[3] Therefore, solubility in less polar organic solvents like dichloromethane or ethyl acetate is anticipated, although likely less than in polar protic solvents. In non-polar solvents like hexanes, solubility is expected to be poor.
Causality in Experimental Design: When determining solubility, the choice of solvent system is dictated by the intended application. For in-vitro assays, solubility and stability in aqueous buffers (e.g., PBS) are critical. For synthetic workups or chromatography, solubility in various organic solvents is the key consideration.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. While specific spectra for methyl 2-amino-2-cyclohexylacetate HCl are not publicly cataloged, the expected features can be predicted based on its functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretch: A broad band is expected in the range of 2500-3300 cm⁻¹ characteristic of the ammonium salt (-NH₃⁺).
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C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) will arise from the sp³ C-H bonds of the cyclohexyl ring and methyl group.[4]
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C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.[4]
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C-O Stretch: A peak in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond of the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR:
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Cyclohexyl Protons: A complex multiplet signal in the range of ~1.0-2.0 ppm.
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Alpha-Proton (-CH(NH₃⁺)-): A signal expected around ~3.5-4.0 ppm.
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Methyl Protons (-OCH₃): A sharp singlet at ~3.7 ppm.
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Amine Protons (-NH₃⁺): A broad singlet, whose chemical shift is concentration and solvent dependent, often appearing downfield.
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¹³C NMR:
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Carbonyl Carbon: A signal in the range of ~170-175 ppm.
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Methyl Carbon (-OCH₃): A signal around ~52 ppm.
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Alpha-Carbon: A signal around ~55-60 ppm.
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Cyclohexyl Carbons: A series of signals in the aliphatic region (~25-45 ppm).
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Methodology: Electrospray ionization (ESI) in positive mode is the ideal technique. The analysis would be performed on the free base or by observing the loss of HCl.
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Expected Ion: The primary ion observed would be the [M+H]⁺ ion for the free base (C₉H₁₇NO₂), with an expected m/z of approximately 172.13.[5]
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Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the cyclohexyl ring.
Standard Experimental Protocols
The following protocols are standardized methodologies for characterizing the physical properties of a new or uncharacterized compound like methyl 2-amino-2-cyclohexylacetate HCl.
Workflow for Physical Property Characterization
Sources
- 1. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. CAS 13672-64-5: (2-OXO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER [cymitquimica.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. PubChemLite - Methyl 2-amino-2-cyclohexylacetate hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]
